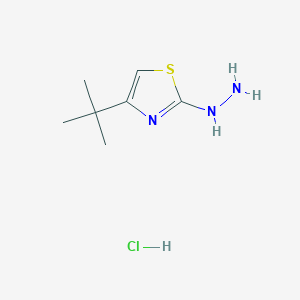

4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S.ClH/c1-7(2,3)5-4-11-6(9-5)10-8;/h4H,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEASHUHXBZCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting materials: Thiourea derivatives and alpha-halocarbonyl compounds (e.g., alpha-haloketones or alpha-haloesters).

- Reaction conditions: Typically conducted under reflux in suitable solvents such as ethanol or acetic acid, with heating to promote cyclization.

- Mechanism: The thiourea reacts with the alpha-halocarbonyl compound to form an imino thioether intermediate, which cyclizes to form the thiazole ring.

Specifics for 4-tert-Butyl substitution:

- The tert-butyl group is introduced via the alpha-halocarbonyl precursor, often as a tert-butyl halide or tert-butyl ester, which reacts with thiourea to form the corresponding thiazole with the tert-butyl substituent at the 4-position.

Example:

- Reacting tert-butyl alpha-halocarbonyl with thiourea yields a 4-tert-butyl-2-aminothiazole, which can be further functionalized to introduce hydrazino groups.

Hydrazino Group Introduction via Diazotization and Reduction

The hydrazino group at position 2 can be introduced through diazotization of amino groups followed by reduction:

Procedure:

- Step 1: Synthesize the amino-thiazole derivative via the thiourea route.

- Step 2: Diazotize the amino group using sodium nitrite in acidic conditions.

- Step 3: Reduce the diazonium intermediate with a suitable reducing agent (e.g., hydrazine hydrate) to obtain the hydrazino derivative.

This approach is supported by the synthesis of hydrazino-thiazoles documented in literature, where the amino group is converted to hydrazino via diazotization and reduction steps.

Preparation of the Hydrochloride Salt

The final step involves converting the free base 4-tert-Butyl-2-hydrazino-1,3-thiazole into its hydrochloride salt:

Procedure:

- Dissolve the free base in a minimal amount of anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas into the solution at low temperature (0–5°C).

- The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

This method ensures high purity and stability of the hydrochloride salt.

Alternative Synthetic Route: Microwave-Assisted Cyclization

Recent advances include microwave-assisted synthesis, which significantly reduces reaction times and improves yields:

Procedure:

- Combine thiourea, tert-butyl alpha-halocarbonyl, and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

- Subject the mixture to microwave irradiation at 130°C for 10 minutes.

- Proceed with hydrazino group introduction as described above.

This method offers a rapid and efficient pathway, supported by recent research on heterocyclic synthesis under microwave conditions.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiourea + Alpha-Halocarbonyl | Thiourea, tert-butyl alpha-halocarbonyl | Reflux in ethanol/acetic acid | Versatile, high yields | Requires purification steps |

| Diazotization + Reduction | Aminothiazole derivative, hydrazine hydrate | Acidic diazotization, reduction at room temp | Direct hydrazino group introduction | Multi-step, sensitive to conditions |

| Microwave-Assisted Cyclization | Thiourea, tert-butyl alpha-halocarbonyl | Microwave at 130°C, 10 min | Fast, high yield | Equipment-dependent |

| Salt Formation | Free base + HCl gas | Low temp HCl bubbling | Stable hydrochloride salt | Requires pure base |

Research Findings and Notes

- The thiourea route remains the most common and reliable method for constructing the thiazole core with various substitutions, including tert-butyl groups.

- The hydrazino group can be introduced via diazotization and reduction, providing a straightforward approach to hydrazino derivatives.

- Microwave-assisted synthesis has gained popularity for its efficiency, especially in heterocyclic chemistry.

- The hydrochloride salt formation is straightforward, involving acid bubbling, which enhances compound stability and solubility.

Chemical Reactions Analysis

4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted thiazole derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of 4-tert-Butyl-2-hydrazino-1,3-thiazole Hydrochloride

The synthesis of this compound typically involves the reaction of hydrazine derivatives with thiazole precursors. The general synthetic route includes:

- Formation of Thiazole Ring : The initial step involves the cyclization of appropriate thioketones or thioamides with hydrazine.

- Hydrochloride Salt Formation : The resultant base can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Pharmacological Activities

The compound exhibits a wide range of biological activities, which are summarized in the table below:

Antimicrobial Activity

A study focused on the antimicrobial properties of this compound revealed that it exhibits significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 µg/mL depending on the strain tested, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Antifungal Efficacy

Research on antifungal activity demonstrated that derivatives containing the hydrazino-thiazole moiety showed enhanced efficacy against Candida albicans. Compounds synthesized with this scaffold exhibited MIC values significantly lower than the reference drug fluconazole, highlighting their potential as new antifungal agents .

Antitumor Potential

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer). The compound's IC50 values indicate selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. In one study, it demonstrated effective inhibition at low concentrations, suggesting it could serve as a lead compound for developing new anti-tubercular drugs .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities among 4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride and related compounds:

Key Observations:

- Substituent Diversity: The tert-butyl group in the target compound contrasts with methyl, chloromethyl, or aryl substituents in analogs. These differences influence electronic effects, steric bulk, and solubility .

- Hydrazino vs. Amino Groups: While 2-amino-thiazoles (e.g., 5-acyl derivatives) are common in synthesis , the hydrazino group in the target compound offers unique nucleophilic reactivity for forming hydrazones or coordinating metal ions .

Biological Activity

4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique hydrazino and tert-butyl substituents, is studied for its anticancer and antimicrobial properties, making it a significant subject in drug development research.

- Molecular Formula: C₇H₁₂N₄S·HCl

- Molecular Weight: 230.72 g/mol

- Appearance: Yellowish-white powder

Thiazole derivatives, including this compound, are known to interact with various biological targets. The primary mechanisms include:

- Antitumor Activity: Thiazole compounds have shown potential in inhibiting cell growth and inducing apoptosis in cancer cells. The compound may affect pathways related to cell proliferation and survival .

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits activity against various microbial strains, indicating its potential as an antimicrobial agent .

Antitumor Activity

Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiazole compounds possess IC50 values in the micromolar range against human cancer cells, suggesting their potential as effective anticancer agents.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1 | U2OS | 12.51 ± 1.12 | |

| Compound 1 | HeLa | 2.06 ± 1.23 | |

| Compound 2 | Jurkat | <20 |

Antimicrobial Activity

A study evaluated the anti-Candida activity of various hydrazino-thiazole derivatives against multi-resistant strains of Candida spp., highlighting the compound's potential as an antifungal agent.

| Compound | Strain Tested | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Candida albicans | Significant |

| Other derivatives | Various strains | Variable |

Case Studies

- Anticonvulsant Properties : A range of thiazole derivatives were tested for anticonvulsant activity using a picrotoxin-induced convulsion model. While specific data on this compound was not highlighted, similar compounds showed promising results .

- Cytotoxicity Studies : In a comparative study of several thiazole derivatives, it was found that modifications to the thiazole ring significantly influenced cytotoxic activity against different cancer cell lines. The presence of electron-donating groups was correlated with increased potency .

Pharmacokinetics and ADMET Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving tert-butyl-substituted precursors and hydrazine derivatives. For example, thiazole ring formation can be achieved using Hantzsch thiazole synthesis, where α-halo ketones react with thioureas or thioamides under reflux in polar solvents (e.g., ethanol or DMF). Key parameters include reaction temperature (70–90°C), stoichiometric ratios of hydrazine, and the use of acid catalysts (e.g., HCl) to facilitate cyclization . Post-synthesis purification often involves recrystallization from ethanol/water mixtures or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the hydrazino group (–NHNH₂) and tert-butyl substituent. The hydrazino proton resonates near δ 3.5–4.5 ppm, while tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the thiazole ring geometry and hydrogen-bonding interactions between the hydrazino group and HCl counterion .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1 for the free base) .

Q. What biological activities are associated with structurally similar thiazole derivatives?

- Methodological Answer : Thiazole derivatives with tert-butyl and hydrazino groups exhibit antiviral and antifungal activities. For instance, analogs like 2-[4-tert-butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione show inhibitory effects against Candida albicans (MIC = 8 µg/mL) and herpes simplex virus (IC₅₀ = 12 µM). Activity is linked to the electron-withdrawing tert-butyl group enhancing membrane permeability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to identify energetically favorable pathways .

- Condition Screening : Machine learning algorithms (e.g., Bayesian optimization) analyze reaction parameters (solvent polarity, temperature) from historical data to predict optimal yields .

- Example : A 20% yield increase was achieved by switching from ethanol to DMF, as predicted by solvation-free energy calculations (ΔG = −15.2 kcal/mol in DMF vs. −9.8 kcal/mol in ethanol) .

Q. How should researchers resolve contradictions between experimental spectral data and predicted structural properties?

- Methodological Answer :

- Step 1 : Verify purity via HPLC and elemental analysis to rule out impurities.

- Step 2 : Perform DFT-based NMR chemical shift calculations (e.g., using Gaussian) to compare experimental vs. theoretical spectra. Deviations >0.5 ppm suggest conformational flexibility or proton exchange .

- Step 3 : Use factorial design (e.g., 2³ design) to test variables like solvent or temperature, identifying artifacts caused by experimental conditions .

Q. What strategies ensure the stability of this compound during storage and reactions?

- Methodological Answer :

- Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the hydrazino group. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Reaction Stability : Monitor pH in aqueous systems (optimum pH 4–6) to avoid decomposition. LC-MS tracks degradation products (e.g., tert-butylthiazole derivatives) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.